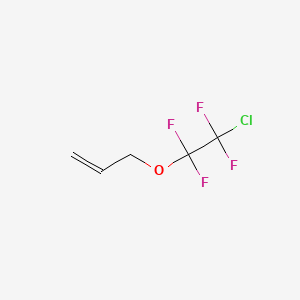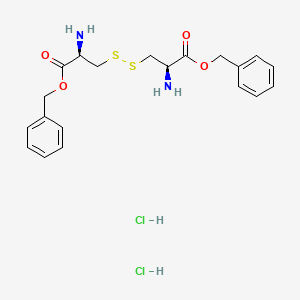
beta-L-Xylulofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-L-Xylulofuranose: is a rare sugar that belongs to the class of monosaccharides. It is the furanose form of L-xylose and has a beta configuration at the anomeric center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Xylulofuranose can be achieved through several methods. One notable method involves the use of 3,4-O-xylylene-protected thioglycoside donors, which allows for stereoselective beta-xylulofuranosylation . This method has been applied to synthesize complex structures, such as the pentasaccharide repeating unit from the lipopolysaccharide O-antigen of Yersinia enterocolitica .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex synthesis and low yield. advancements in biotechnological methods, such as the use of xylitol 4-dehydrogenase for the biotransformation of xylitol to L-xylulose, have shown promise .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-L-Xylulofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its isomerization to alpha-D-xylulofuranose, catalyzed by xylose isomerase .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include divalent metal ions, which are essential for the isomerization process . The reaction conditions often involve specific pH levels and temperatures to optimize the yield and selectivity of the desired products.
Major Products: The major products formed from the reactions of this compound include alpha-D-xylulofuranose and other derivatives that can be used in various biochemical applications .
Applications De Recherche Scientifique
Beta-L-Xylulofuranose has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of complex carbohydrates and glycoconjugates .
Biology: In biological research, it is employed in the study of metabolic pathways and enzyme mechanisms, particularly those involving xylose isomerase .
Industry: In the industrial sector, it is used in the production of rare sugars and other valuable biochemicals .
Mécanisme D'action
The mechanism of action of beta-L-Xylulofuranose involves its interaction with specific enzymes and molecular targets. For instance, xylose isomerase catalyzes the reversible isomerization of this compound to alpha-D-xylulofuranose in the presence of divalent metal ions . This process involves the opening of the furanose ring and the formation of a cis-ene diol intermediate .
Comparaison Avec Des Composés Similaires
L-Xylulose: Another rare sugar with similar structural properties.
D-Xylulose: The enantiomer of L-Xylulose, often used in comparative studies.
Beta-D-Xylulofuranose: The D-enantiomer of beta-L-Xylulofuranose.
Uniqueness: this compound is unique due to its beta configuration and its specific interactions with enzymes like xylose isomerase. Its structural properties make it a valuable compound for various biochemical and industrial applications .
Propriétés
Numéro CAS |
1932596-80-9 |
|---|---|
Formule moléculaire |
C5H10O5 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
(2S,3R,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5-/m0/s1 |
Clé InChI |
LQXVFWRQNMEDEE-LMVFSUKVSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@](O1)(CO)O)O)O |
SMILES canonique |
C1C(C(C(O1)(CO)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)



